Cas no 1779999-86-8 (tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate)

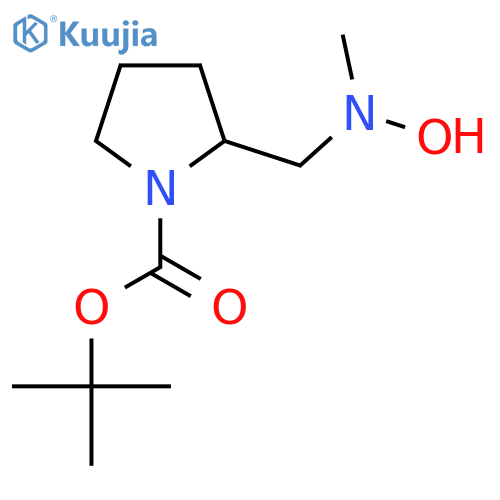

1779999-86-8 structure

商品名:tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate

tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate

- 1779999-86-8

- tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate

- EN300-1903765

-

- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-6-9(13)8-12(4)15/h9,15H,5-8H2,1-4H3

- InChIKey: TVZQMMNJYRGUEZ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC1CN(C)O)=O

計算された属性

- せいみつぶんしりょう: 230.16304257g/mol

- どういたいしつりょう: 230.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 53Ų

tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1903765-10.0g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 10g |

$3131.0 | 2023-06-02 | ||

| Enamine | EN300-1903765-1g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 1g |

$728.0 | 2023-09-18 | ||

| Enamine | EN300-1903765-10g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 10g |

$3131.0 | 2023-09-18 | ||

| Enamine | EN300-1903765-0.05g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 0.05g |

$612.0 | 2023-09-18 | ||

| Enamine | EN300-1903765-0.5g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 0.5g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1903765-1.0g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 1g |

$728.0 | 2023-06-02 | ||

| Enamine | EN300-1903765-2.5g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 2.5g |

$1428.0 | 2023-09-18 | ||

| Enamine | EN300-1903765-0.1g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 0.1g |

$640.0 | 2023-09-18 | ||

| Enamine | EN300-1903765-0.25g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 0.25g |

$670.0 | 2023-09-18 | ||

| Enamine | EN300-1903765-5g |

tert-butyl 2-{[hydroxy(methyl)amino]methyl}pyrrolidine-1-carboxylate |

1779999-86-8 | 5g |

$2110.0 | 2023-09-18 |

tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

1779999-86-8 (tert-butyl 2-{hydroxy(methyl)aminomethyl}pyrrolidine-1-carboxylate) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量